Chemical structure and properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol
Chemical structure and properties of 2-(5-Amino-benzoimidazol-1-yl)-ethanol
This guide provides an in-depth technical analysis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol , a critical heterocyclic building block in medicinal chemistry. It details the molecule's structural properties, validated synthesis pathways, reactivity profiles, and applications in drug discovery, specifically within the kinase inhibitor and nitrogen mustard domains.
Synonyms: 1-(2-Hydroxyethyl)-5-aminobenzimidazole; 2-(5-amino-1H-benzimidazol-1-yl)ethanol CAS Registry Number: 58687-45-9 (Free base), 1158248-63-5 (Dihydrochloride)
Executive Summary
2-(5-Amino-benzoimidazol-1-yl)-ethanol is a bifunctional benzimidazole scaffold characterized by a primary amine at position 5 and a hydroxyethyl tail at position 1. This specific substitution pattern renders it a "privileged structure" in drug design. The N1-hydroxyethyl group mimics the solubility-enhancing side chains found in drugs like Bendamustine , while the C5-amino group serves as a versatile handle for amide coupling, urea formation, or sulfonylation—reactions critical for generating libraries of kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Specifications
| Property | Value |
| IUPAC Name | 2-(5-Amino-1H-benzimidazol-1-yl)ethanol |
| Molecular Formula | C |
| Molecular Weight | 177.20 g/mol |
| SMILES | NC1=CC2=C(C=C1)N(CCO)C=N2 |
| InChI Key | QVMFSBBGSVJINR-UHFFFAOYSA-N |
| H-Bond Donors | 2 (-NH |
| H-Bond Acceptors | 3 (N3, -NH |
| Topological Polar Surface Area (TPSA) | 64.1 Å |
Physical Characteristics[1][3][4][5][8][9]
-
Appearance: Off-white to pale brown solid (oxidizes slightly upon air exposure).
-
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid (due to protonation of the imidazole N3). Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
pKa (Predicted): ~5.5 (Benzimidazole N3), ~17 (Alcohol), ~4.0 (Aniline NH
). -
LogP: ~0.3 (Low lipophilicity due to the polar hydroxyethyl chain).
Synthetic Pathways
The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol is governed by regioselectivity. The most robust route avoids isomer mixtures by establishing the N1-substitution before ring closure.
The Nitro-Reduction Route (Standard Protocol)
This pathway ensures the hydroxyethyl group is fixed at the N1 position relative to the 5-amino group.
Mechanism:
-
S
Ar Substitution: 1-Chloro-2,4-dinitrobenzene reacts with ethanolamine. The strong electron-withdrawing nitro groups activate the chlorine for displacement. -
Reduction: Catalytic hydrogenation converts both nitro groups to amines, yielding a triaminobenzene intermediate.
-
Cyclization: Reaction with formic acid (or triethyl orthoformate) closes the imidazole ring between the secondary amine (N1) and the adjacent primary amine (N2), leaving the C5 amine (formerly C4) free.
Caption: Regioselective synthesis pathway starting from 2,4-dinitrochlorobenzene.
Reactivity & Functionalization Profile
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.
-
C5-Amine (Nucleophilic): The most reactive site for acylation or reductive amination. Used to attach pharmacophores (e.g., hinge-binding motifs).
-
N1-Alcohol (Nucleophilic): Can be converted to a leaving group (Cl, OMs) for alkylation or esterified to modulate prodrug properties.
-
C2-Position (Electrophilic Potential): While unsubstituted in this molecule, the C2 position can be activated (e.g., via lithiation or oxidative coupling) for further elaboration, though this is less common.
Caption: Orthogonal reactivity map showing C5-amino and N1-hydroxyl functionalization strategies.
Experimental Protocols
Protocol A: Synthesis of N-(2-Hydroxyethyl)-2,4-dinitroaniline
This step establishes the N1-linkage.
-
Reagents: 1-Chloro-2,4-dinitrobenzene (20.2 g, 0.1 mol), Ethanolamine (12.2 g, 0.2 mol), Ethanol (150 mL).
-
Procedure: Dissolve the chlorobenzene in ethanol. Add ethanolamine dropwise with stirring (exothermic reaction).
-
Conditions: Reflux at 80°C for 2 hours. The solution will turn deep yellow/orange.
-
Workup: Pour into ice water (500 mL). The yellow precipitate is filtered, washed with cold water, and dried.
-
Yield: ~90-95%.
Protocol B: Reduction & Cyclization to Final Product
This step forms the benzimidazole core.[1]
-
Reduction: Dissolve the nitro intermediate (10 g) in Methanol (100 mL). Add 10% Pd/C (1 g). Hydrogenate at 40 psi for 4 hours until H
uptake ceases. Filter catalyst under argon (pyrophoric risk). -
Cyclization: To the filtrate (containing the instable triamine), add Formic Acid (85%, 50 mL) immediately.
-
Reflux: Heat to 100°C for 3 hours.
-
Neutralization: Cool and neutralize with NaOH (aq) to pH 8.
-
Purification: Extract with Ethyl Acetate (3x). Evaporate solvent. Recrystallize from Ethanol/Ether.
-
Validation:
-
1H NMR (DMSO-d6):
8.1 (s, 1H, C2-H), 7.2 (d, 1H, C7-H), 6.8 (s, 1H, C4-H), 6.6 (d, 1H, C6-H), 4.8 (br s, 2H, NH ), 4.2 (t, 2H, N-CH ), 3.7 (t, 2H, CH -OH).
-
Applications in Drug Development[7][10]
Nitrogen Mustard Precursors (Oncology)
This molecule is a structural analog of the Bendamustine core. By converting the N1-hydroxyethyl group to a chloride (using SOCl
Kinase Inhibitor Scaffolds
The benzimidazole ring is a bioisostere of the purine ring (found in ATP).
-
Binding Mode: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region.
-
C5-Modification: The amino group projects into the solvent-exposed region or the "gatekeeper" pocket, allowing for library expansion to optimize selectivity against kinases like EGFR , VEGFR , or CDK .
Fluorescent Probes
Benzimidazoles are inherently fluorescent. Derivatization of the C5-amine with conjugated systems yields pH-sensitive fluorescent probes used in cellular imaging.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to oxidation (darkening over time).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Disposal: Incinerate as hazardous nitrogenous organic waste.
References
-
PubChem. 2-(5-Amino-benzoimidazol-1-yl)-ethanol (CID 1083172).[2] National Library of Medicine.[2] [Link][2]
-
Kada, R., et al. Benzimidazole.[3][] I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers, 1966.[3] [Link]
-
Marupati, S., et al. Synthesis of Benzimidazole Derivatives. ResearchGate, 2018. [Link]
